molecular formula C60H36Cr2N9Na3O21S3 B034585 Acid black 52 CAS No. 5610-64-0

Acid black 52

Cat. No.: B034585
CAS No.: 5610-64-0
M. Wt: 1488.1 g/mol
InChI Key: WRYLXFONDVYLOG-UHFFFAOYSA-K
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Description

Acid Black 52 is a synthetic azo dye commonly used in various industries, including textiles, leather, and paper. It is known for its deep black color and excellent solubility in water. The chemical structure of this compound consists of two benzene rings linked by a nitrogen atom, making it a member of the azo dye family. Its molecular formula is C20H12N3NaO7S, and it has a molecular weight of 461.38 g/mol .

Mechanism of Action

Target of Action

Acid Black 52, also known as Amido Black, is an acid diazo dye . Its primary targets are proteins, particularly those found in blood . It reacts with the amino groups in these proteins .

Mode of Action

This compound works by staining proteins, forming a dark blue-black colored product . This staining process is particularly useful in forensic science for the detection and enhancement of latent blood marks . The dye is attracted to the proteins due to the creation of acidic conditions, which cause the protein molecules to acquire a positive charge . This positive charge subsequently attracts the negatively charged this compound dye anions .

Biochemical Pathways

It’s known that the dye interacts with proteins, particularly those in blood . The staining of these proteins can be considered a biochemical pathway, as it involves a chemical reaction between the dye and the proteins.

Pharmacokinetics

It’s known that the dye is soluble in water , which suggests that it could be distributed throughout the body if ingested or absorbed. The dye is commonly used at a rate of 0.0001 – 1.0% by weight , indicating that it’s used in relatively small amounts. It’s expected to be most stable in pH 1-11 .

Result of Action

The primary result of this compound’s action is the staining of proteins, forming a dark blue-black colored product . This staining is visible and can be used to detect and enhance latent blood marks . The dye is particularly effective on light-colored surfaces .

Action Environment

This compound is a water-soluble dye , suggesting that it can act in a variety of environments. It’s most stable in pH 1-11 , indicating that it can function in both acidic and basic conditions. The dye is commonly used for the coloration of various materials, including wool, nylon, silk, anodized aluminum, leather, paper, and wood . It’s also used in industrial cleaning products, soaps, detergents, semi-permanent hair colorants, and color depositing shampoo and conditioner .

Biochemical Analysis

Biochemical Properties

It is known that Acid Black 52 can interact with certain biomolecules in the environment, such as the biomass of Aspergillus fumigatus A23, a type of fungus . The nature of these interactions is primarily physical, involving the adsorption of the dye onto the biomass .

Cellular Effects

In terms of cellular effects, this compound has been studied for its impact on microbial cells. For instance, the biomass of Aspergillus fumigatus A23 can absorb this compound from an aqueous solution . This suggests that this compound may have an impact on the cellular processes of this fungus, potentially influencing its metabolic activity.

Molecular Mechanism

It is known that this compound can be absorbed by certain types of biomass, suggesting that it may interact with cellular components at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, a study showed that the biomass of Aspergillus fumigatus A23 could decolorize this compound maximally (86%) after a certain period . This indicates that this compound may have long-term effects on cellular function in certain organisms.

Metabolic Pathways

It is known that this compound can be absorbed by the biomass of Aspergillus fumigatus A23 , suggesting that it may interact with the metabolic processes of this organism.

Transport and Distribution

Given its water solubility , it is likely that this compound can be transported through aqueous environments within an organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acid Black 52 is synthesized through a series of chemical reactions involving aromatic amines. The primary synthetic route includes the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired azo bond .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using batch or continuous processes. The production involves the use of high-purity raw materials and stringent quality control measures to ensure consistency in the dye’s properties. The final product is usually available in powder form, which is then dissolved in water for various applications .

Chemical Reactions Analysis

Types of Reactions

Acid Black 52 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various aromatic amines and other degradation products, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Scientific Research Applications

Chemical Properties and Structure

Acid Black 52 is characterized by its chemical formula C60H36Cr2N9Na3O21S3C_{60}H_{36}Cr_2N_9Na_3O_{21}S_3 and is primarily used for dyeing nylon, leather, and wool. Its ability to form stable complexes with metals enhances its utility in various applications but also raises concerns regarding its environmental persistence and toxicity .

Phytotoxicity Assessment

Research has indicated that this compound exhibits significant phytotoxic effects. A study evaluated the phytotoxicity of AB-52 and its degradation intermediates using seeds of Vigna radiata and Phaseolus vulgaris. The results showed that seeds treated with a concentration of 100 ppm of AB-52 had low germination rates (30% for V. radiata and 40% for P. vulgaris), indicating its harmful effects on plant life . The study further demonstrated that the degradation products were less toxic than the parent compound, suggesting potential pathways for detoxification through advanced oxidation processes.

Use of Fungi

Bioremediation has emerged as a promising approach for the treatment of wastewater containing this compound. Fungi such as Aspergillus flavus have been studied for their ability to degrade this dye in batch bioreactor systems. In one study, the removal efficiency of this compound was optimized through response surface methodology, indicating that fungal bioremediation could effectively reduce dye concentrations in contaminated water .

Biochar Adsorption

Another innovative approach involves the use of biochar derived from algal biomass to adsorb this compound from aqueous solutions. A study found that biochar prepared from Spirulina platensis exhibited a high adsorption capacity for AB-52, with removal efficiencies reaching up to 89.84% under optimal conditions. This method not only addresses dye removal but also promotes sustainability by utilizing waste materials .

Photocatalytic Degradation

Recent advancements in photocatalytic degradation techniques have shown promise in breaking down this compound under visible light conditions. A novel bimetallic catalyst composed of silver and zirconium-doped titanium dioxide was synthesized to enhance the photocatalytic activity against AB-52. The study revealed effective degradation pathways and a significant reduction in toxicity of the intermediates produced during the process .

Summary Table of Applications

Application Description Effectiveness
Phytotoxicity Assessment Evaluating the toxic effects on plant germinationLow germination rates observed
Fungal Bioremediation Using Aspergillus flavus for dye degradationHigh removal efficiency
Biochar Adsorption Utilizing biochar from algae for dye adsorptionUp to 89.84% removal efficiency
Photocatalytic Degradation Degrading AB-52 using bimetallic catalysts under visible lightEffective reduction in toxicity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid Black 52 stands out due to its high solubility in water, strong affinity for proteins, and excellent color fastness. These properties make it particularly suitable for applications requiring stable and intense coloration .

Biological Activity

Acid Black 52 (AB-52) is an azo dye commonly used in various industrial applications, particularly in textiles. Its biological activity has garnered attention due to its potential environmental impact and toxicity to living organisms. This article explores the biological activity of this compound, focusing on its phytotoxicity, microbial effects, and degradation studies.

Chemical Structure and Properties

This compound is a complex chromium azo dye with the chemical formula C60H36Cr2N9Na3O21S3C_{60}H_{36}Cr_2N_9Na_3O_{21}S_3. It is characterized by its dark color and solubility in water, which enhances its application in dyeing processes but raises concerns regarding its environmental persistence and toxicity.

Phytotoxicity Assessment

Research has shown that this compound exhibits significant phytotoxic effects. A study conducted on the germination of seeds from Vigna radiata and Phaseolus vulgaris revealed that exposure to a concentration of 100 ppm resulted in low germination rates: 30% for V. radiata and 40% for P. vulgaris . This indicates that AB-52 can adversely affect plant growth, potentially disrupting ecosystems.

Table 1: Germination Rates of Seeds Treated with this compound

Seed TypeConcentration (ppm)Germination Rate (%)
Vigna radiata10030
Phaseolus vulgaris10040

Microbial Inhibition

This compound has been reported to inhibit microbial oxidation processes in environments such as activated sludge and stream water . This inhibition can lead to reduced microbial diversity and functionality, impacting wastewater treatment processes. The dye's presence in aquatic systems can disrupt the natural balance of microbial communities essential for nutrient cycling and organic matter decomposition.

Enzymatic Degradation Studies

Fungal species have been explored for their ability to degrade this compound effectively. Enzymes such as laccase, lignin peroxidase (LiP), and manganese peroxidase (MnP) have been implicated in the decolorization process. A study reported that these enzymes could significantly reduce the concentration of AB-52 in contaminated environments, highlighting the potential for bioremediation strategies using fungal systems .

Table 2: Enzyme Activities During Decolorization of this compound

EnzymeActivity Level (U/mL)
LaccaseHigh
Lignin PeroxidaseModerate
Manganese PeroxidaseLow

Case Studies on Biodegradation

  • Fungal Biodegradation : A case study involving Trametes versicolor demonstrated effective degradation of this compound under controlled laboratory conditions. The study found that the fungus could break down the dye into less toxic metabolites, suggesting a viable bioremediation approach for contaminated sites .
  • Photocatalytic Degradation : Another innovative approach involved using bimetallic nanoparticles (silver and zirconium doped TiO2) under visible light to degrade this compound. The photocatalytic process not only degraded the dye but also assessed the toxicity of intermediate products, indicating a reduction in phytotoxicity compared to untreated samples .

Properties

IUPAC Name

trisodium;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C20H13N3O7S.2Cr.3Na/c3*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h3*1-10,24-25H,(H,28,29,30);;;;;/q;;;;;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDIMGHFQDRBKD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H36Cr2N9Na3O21S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873917
Record name Acid Black 52
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Molecular Weight

1488.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Black powder; [MSDSonline]
Record name Acid black 52
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Solubility

Solubility in water: <0.01 g/L at 20 °C and pH 4.39 /Non-sodium complex/[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4-, Soluble in water (30 mg/mL), Soluble in ethanol (20 mg/mL) and methyl Cellosolve (20 mg/mL); slightly soluble in acetone and insoluble in all other organic solvents.
Record name ACID BLACK 52
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Density

1.58 at 20 °C (OECD Guideline 109 (Density of Liquids and Solids))[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4-
Record name ACID BLACK 52
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Color/Form

Black powder

CAS No.

5610-64-0
Record name C.I. Acid Black 52
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Record name Acid Black 52
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Record name Chromium, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonic acid complex
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Record name ACID BLACK 52
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Melting Point

Decomposes at 299 °C (OECD Guideline 102 (Melting point / Melting Range)[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4-
Record name ACID BLACK 52
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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